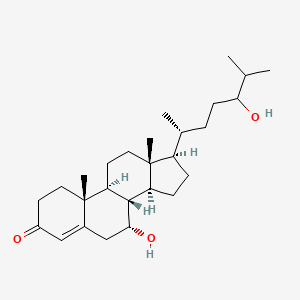

7alpha,24-Dihydroxycholest-4-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h14,16-17,20-25,29-30H,6-13,15H2,1-5H3/t17-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1 |

InChI Key |

LFFHZNXDGBQZCO-XGEBBOSUSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7alpha,24 Dihydroxycholest 4 En 3 One

Origins within Cholesterol Degradation Pathways

7α,24-dihydroxycholest-4-en-3-one arises from the enzymatic modification of cholesterol, specifically through a pathway that begins with the hydroxylation of the cholesterol side chain. This route is distinct from the classic, or "neutral," pathway of bile acid synthesis, which is initiated by the 7α-hydroxylation of the cholesterol nucleus itself.

The primary precursor for 7α,24-dihydroxycholest-4-en-3-one is 24S-hydroxycholesterol (24S-HC), an oxysterol predominantly synthesized in the neurons of the brain. nih.gov Cholesterol itself cannot efficiently cross the blood-brain barrier; its conversion to the more polar 24S-HC by the enzyme cholesterol 24-hydroxylase (CYP46A1) facilitates its transport out of the brain and into the systemic circulation. nih.govfrontiersin.org

Once it reaches the liver, 24S-HC enters the bile acid synthesis pathway. reactome.org The metabolic sequence leading to the formation of 7α,24-dihydroxycholest-4-en-3-one involves two key enzymatic steps:

7α-Hydroxylation: The first step is the introduction of a hydroxyl group at the 7α position of 24S-HC. This reaction is catalyzed by the enzyme 24-hydroxycholesterol 7α-hydroxylase (CYP39A1), yielding (24S)-7α,24-dihydroxycholesterol, also known as cholest-5-ene-3β,7α,24(S)-triol. reactome.orgnih.gov

Oxidation/Isomerization: The resulting triol is then acted upon by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7). genecards.orgwikipedia.org This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the Δ⁵ double bond to a Δ⁴ configuration. This conversion finalizes the formation of (24S)-7α,24-dihydroxycholest-4-en-3-one. genecards.org

| Step | Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | 24S-Hydroxycholesterol | CYP39A1 | (24S)-7α,24-Dihydroxycholesterol | Endoplasmic Reticulum (Liver) |

| 2 | (24S)-7α,24-Dihydroxycholesterol | HSD3B7 | (24S)-7α,24-Dihydroxycholest-4-en-3-one | Endoplasmic Reticulum (Liver) |

7α,24-dihydroxycholest-4-en-3-one is a pivotal intermediate in the acidic pathway of bile acid synthesis. reactome.orgnih.gov This pathway serves as a crucial route for the catabolism of oxysterols, including the brain-derived 24S-HC. The compound stands at a metabolic branch point, from which the synthesis of both major primary bile acids—cholic acid and chenodeoxycholic acid—can proceed. reactome.orgreactome.org

The classic neutral pathway begins with the enzyme cholesterol 7α-hydroxylase (CYP7A1) acting on cholesterol to form 7α-hydroxycholesterol, which is then converted to 7α-hydroxy-4-cholesten-3-one (C4). nih.govwikipedia.org While structurally similar, 7α,24-dihydroxycholest-4-en-3-one is distinguished by the additional hydroxyl group on the side chain, marking it as part of a separate metabolic stream.

Intermediacy in Diverse Sterol Conversion Routes

The central position of 7α,24-dihydroxycholest-4-en-3-one in sterol metabolism is underscored by its relationship to other hydroxylated intermediates and its role as a precursor for further enzymatic conversions.

The metabolism of cholesterol into bile acids can be initiated by hydroxylation at several different positions on the side chain, leading to parallel acidic pathways. These pathways generate analogous intermediates to 7α,24-dihydroxycholest-4-en-3-one.

7α,25-dihydroxycholest-4-en-3-one (7α,25-diHCO): This compound arises from 25-hydroxycholesterol, which is produced by the enzyme cholesterol 25-hydroxylase (CH25H). nih.govnih.gov 25-hydroxycholesterol is subsequently 7α-hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) and then converted to 7α,25-diHCO by HSD3B7. nih.gov

7α,26-dihydroxycholest-4-en-3-one (7α,26-diHCO): This intermediate originates from (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol), which is formed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov Like the other oxysterols, it undergoes 7α-hydroxylation by CYP7B1, followed by conversion to 7α,26-diHCO by HSD3B7. nih.govgenecards.org

These parallel pathways highlight a theme of functional redundancy and specificity in bile acid synthesis, where different oxysterols are channeled through a common set of enzymatic reactions involving CYP7B1 and HSD3B7 to produce structurally related Δ⁴-3-ketosteroid intermediates.

From its position as a key intermediate, 7α,24-dihydroxycholest-4-en-3-one is directed toward either cholic acid or chenodeoxycholic acid synthesis. The determining step is whether 12α-hydroxylation occurs. reactome.orgwikipedia.org

Pathway to Chenodeoxycholic Acid: In the absence of 12α-hydroxylation, 7α,24-dihydroxycholest-4-en-3-one is instead reduced by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1). medlineplus.govgenecards.org This enzyme reduces the Δ⁴ double bond, creating a 5β-cholestan-3-one structure. Subsequent enzymatic steps, including reduction of the 3-keto group and shortening of the side chain, lead to the formation of chenodeoxycholic acid. A deficiency in AKR1D1 impairs this step, leading to an accumulation of Δ⁴-3-oxo-steroids and a congenital bile acid synthesis defect. medlineplus.govmedlineplus.gov

Tissue and Organ-Specific Metabolic Fluxes

The metabolism of 7α,24-dihydroxycholest-4-en-3-one is characterized by a distinct inter-organ flux, beginning in the brain and concluding primarily in the liver.

Brain: The synthesis of the precursor 24S-hydroxycholesterol is highly localized to the neurons of the brain, catalyzed by the neuron-specific enzyme CYP46A1. nih.govfrontiersin.org This process is the principal mechanism for eliminating excess cholesterol from the central nervous system. nih.gov While some enzymes involved in subsequent bile acid synthesis steps, such as CYP39A1, are expressed at low levels in the cerebellum and midbrain, the major pathway for 24S-HC metabolism occurs after it exits the brain. researchgate.net

Liver: The liver is the primary site for the conversion of circulating 24S-HC into bile acids. reactome.org Upon uptake from the blood, 24S-HC is efficiently metabolized by the hepatic enzymes CYP39A1 and HSD3B7 to form 7α,24-dihydroxycholest-4-en-3-one. reactome.orggenecards.org All subsequent steps, including the critical branching catalyzed by CYP8B1 and the reduction by AKR1D1, are also predominantly hepatic processes. wikipedia.orggenecards.org The liver's central role is underscored by the high expression of all necessary enzymes for the complete conversion of this intermediate into the final primary bile acids. While some extrahepatic metabolism of the related compound 7α-hydroxy-4-cholesten-3-one has been observed, the liver remains the main organ for bile acid synthesis. nih.gov

| Compound Name | Abbreviation |

|---|---|

| 7alpha,24-Dihydroxycholest-4-en-3-one | |

| 24S-hydroxycholesterol | 24S-HC |

| 7α,25-dihydroxycholest-4-en-3-one | 7α,25-diHCO |

| 7α,26-dihydroxycholest-4-en-3-one | 7α,26-diHCO |

| Cholesterol | |

| Cholic acid | |

| Chenodeoxycholic acid | |

| (24S)-7α,24-dihydroxycholesterol | |

| Cholest-5-ene-3β,7α,24(S)-triol | |

| 7α-hydroxy-4-cholesten-3-one | C4 |

| 25-hydroxycholesterol | 25-HC |

| (25R)-26-hydroxycholesterol | 26-HC / 27-hydroxycholesterol |

| 7α,12α,24-trihydroxycholest-4-en-3-one | |

| 7α,24-dihydroxy-5β-cholestan-3-one | |

| 7α-hydroxycholesterol |

Hepatic Metabolism

The liver is the primary site for the metabolism of cholesterol and its derivatives into bile acids, a critical pathway for cholesterol elimination. This compound is a key intermediate in the metabolic cascade that converts cholesterol into bile acids.

The precursor to this compound, (24S)-hydroxycholesterol, is primarily synthesized in the brain and transported to the liver via the bloodstream. In the liver, (24S)-hydroxycholesterol undergoes 7alpha-hydroxylation, a reaction catalyzed by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) or the more selective oxysterol 7alpha-hydroxylase (CYP39A1). nih.govuniprot.org CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis. nih.govnih.gov The product of this reaction is 7alpha,24-dihydroxycholesterol.

Following 7alpha-hydroxylation, the subsequent step involves the action of 3 beta-delta 5-C27-steroid oxidoreductase. This enzyme catalyzes the oxidation of the 3-beta-hydroxyl group and the isomerization of the double bond from the delta-5 to the delta-4 position, resulting in the formation of this compound. nih.gov This compound is then further metabolized in the pathway leading to the primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.orgwikipedia.org The plasma concentration of the related compound, 7alpha-hydroxy-4-cholesten-3-one, has been shown to strongly correlate with the activity of hepatic cholesterol 7alpha-hydroxylase, making it a useful marker for the rate of bile acid production. nih.gov

Key Enzymes in the Hepatic Metabolism of this compound Precursors

| Enzyme | Function | Substrate | Product | Location |

|---|---|---|---|---|

| Cholesterol 7alpha-hydroxylase (CYP7A1) | Catalyzes the rate-limiting step in the classic bile acid synthesis pathway. nih.govnih.gov | (24S)-Hydroxycholesterol | 7alpha,24-dihydroxycholesterol | Endoplasmic Reticulum of Hepatocytes researchgate.net |

| 24-hydroxycholesterol 7-alpha-hydroxylase (CYP39A1) | Catalyzes the 7-alpha hydroxylation of (24S)-hydroxycholesterol. uniprot.orgmedchemexpress.com | (24S)-Hydroxycholesterol | 7alpha,24-dihydroxycholesterol | Endoplasmic Reticulum uniprot.org |

| 3 beta-delta 5-C27-steroid oxidoreductase | Catalyzes C-3 oxidation and double bond migration. nih.gov | 7alpha,24-dihydroxycholesterol | This compound | Not specified |

Central Nervous System (CNS) Metabolism and Transport

The brain maintains its own cholesterol homeostasis, largely independent of peripheral circulation due to the blood-brain barrier (BBB), which is impermeable to cholesterol. researchgate.net The elimination of excess cholesterol from the CNS is primarily achieved by its enzymatic conversion to more polar oxysterols that can cross the BBB. thieme-connect.com

The initial and crucial step in this pathway is the 24-hydroxylation of cholesterol to form 24S-hydroxycholesterol. This reaction is catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly located in neurons. nih.govnih.gov The production of 24S-hydroxycholesterol is the major route for cholesterol removal from the brain. thieme-connect.com

Once synthesized, 24S-hydroxycholesterol readily crosses the blood-brain barrier and enters the systemic circulation, where it is transported to the liver for further metabolism into bile acids. thieme-connect.comnih.gov This flux of 24S-hydroxycholesterol from the brain is a significant contributor to the body's pool of this oxysterol.

While the direct synthesis of this compound does not occur in the brain, the CNS is the primary source of its precursor, 24S-hydroxycholesterol. There is evidence suggesting the involvement of another cytochrome P450 enzyme, CYP7B1, in the biosynthesis of other dihydroxy acids within the brain, indicating complex local sterol metabolism. nih.govwikipedia.org Furthermore, research has identified the export of other cholesterol metabolites, such as 7α,25-dihydroxycholest-4-en-3-one and 7α,(25R)26-dihydroxycholest-4-en-3-one, from the human brain. nih.gov

Transport and Metabolism of Precursors in the CNS

| Compound | Metabolic Process | Key Enzyme | Significance |

|---|---|---|---|

| Cholesterol | Conversion to 24S-hydroxycholesterol | Cholesterol 24-hydroxylase (CYP46A1) nih.gov | Major pathway for cholesterol elimination from the brain. thieme-connect.com |

| 24S-hydroxycholesterol | Transport across the blood-brain barrier | N/A | Allows for the removal of cholesterol from the CNS and transport to the liver. nih.gov |

Enzymology and Regulation of 7alpha,24 Dihydroxycholest 4 En 3 One Metabolism

Key Enzymes in Biosynthesis

The biosynthesis of 7alpha,24-Dihydroxycholest-4-en-3-one is a critical step in the alternative pathway of bile acid synthesis. This process involves the coordinated action of several key enzymes that modify the cholesterol skeleton.

Hydroxysteroid Dehydrogenase Type 7 (HSD3B7) Activity

3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase, also known as Hydroxysteroid Dehydrogenase Type 7 (HSD3B7), is a crucial enzyme in the biosynthesis of bile acids. pnas.orgnih.gov It is an endoplasmic reticulum-associated protein that is active against 7-alpha hydroxylated sterol substrates. genecards.org HSD3B7 is essential for the conversion of 7α-hydroxylated sterols into their corresponding 3-oxo, Δ⁴-steroid intermediates. jensenlab.org This enzymatic system plays a vital role in the production of all classes of hormonal steroids. genecards.org

HSD3B7 catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the Δ⁵ double bond of (24S)-7alpha-dihydroxycholesterol to form (24S)-7alpha,24-Dihydroxycholest-4-en-3-one. This reaction is a key step in the alternative, or acidic, pathway of bile acid synthesis. Mutations in the HSD3B7 gene can lead to a deficiency in this enzyme, causing congenital bile acid synthesis defect type 1. medlineplus.gov This condition results in the accumulation of atypical bile acids and can lead to cholestasis and liver failure. medlineplus.gov

Cytochrome P450 Enzymes (CYPs) in Related Pathways

The biosynthesis of the precursor to this compound and its subsequent metabolism are heavily reliant on the activity of several cytochrome P450 (CYP) enzymes. These monooxygenases are critical for the hydroxylation and oxidation of cholesterol and its derivatives.

Cytochrome P450 family 39 subfamily A member 1 (CYP39A1) is a key enzyme that catalyzes the 7α-hydroxylation of 24S-hydroxycholesterol. uniprot.org This reaction is a critical step in a pathway for the elimination of cholesterol from the brain. uniprot.org 24S-hydroxycholesterol is produced in the brain and can cross the blood-brain barrier to be transported to the liver, where CYP39A1 converts it to 7α,24S-dihydroxycholesterol. uniprot.orgreactome.org This product is then a substrate for HSD3B7 to form this compound. The expression of CYP39A1 is primarily restricted to the liver. reactome.org

Several other CYP enzymes are integral to the broader pathways of cholesterol and oxysterol metabolism that intersect with the formation of this compound.

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classic (or neutral) pathway of bile acid synthesis. nih.govwikipedia.orgthemedicalbiochemistrypage.org It catalyzes the 7α-hydroxylation of cholesterol to form 7α-hydroxycholesterol. nih.gov This is the first committed step in the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme exhibits broad substrate specificity and is involved in an alternative pathway of bile acid synthesis. medlineplus.govwikipedia.org It can 7α-hydroxylate various oxysterols, including 27-hydroxycholesterol. nih.gov

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is responsible for the 27-hydroxylation of cholesterol, initiating the acidic pathway of bile acid synthesis. medlineplus.govwikipedia.org It plays a crucial role in cholesterol homeostasis. medlineplus.gov

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the 12α-hydroxylation of intermediates in the bile acid synthesis pathway. wikipedia.orgmapmygenome.in Its activity determines the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. wikipedia.org

| Enzyme | Primary Function in Relevant Pathways | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| HSD3B7 | Oxidation and isomerization of 7α-hydroxylated sterols in bile acid synthesis. genecards.orgmedlineplus.gov | (24S)-7alpha-dihydroxycholesterol, 7α-hydroxycholesterol | (24S)-7alpha,24-Dihydroxycholest-4-en-3-one, 7α-hydroxy-4-cholesten-3-one | Endoplasmic Reticulum medlineplus.gov |

| CYP39A1 | 7α-hydroxylation of 24S-hydroxycholesterol. uniprot.orguniprot.org | 24S-hydroxycholesterol | 7α,24S-dihydroxycholesterol | Endoplasmic Reticulum uniprot.org |

| CYP7A1 | Rate-limiting step in the classic pathway of bile acid synthesis; 7α-hydroxylation of cholesterol. nih.govwikipedia.org | Cholesterol | 7α-hydroxycholesterol | Endoplasmic Reticulum wikipedia.org |

| CYP7B1 | 7α-hydroxylation of various oxysterols in an alternative bile acid synthesis pathway. medlineplus.govwikipedia.org | 27-hydroxycholesterol, DHEA | 7α,27-dihydroxycholesterol, 7-hydroxy-DHEA | Endoplasmic Reticulum wikipedia.org |

| CYP27A1 | Initiates the acidic pathway of bile acid synthesis by 27-hydroxylation of cholesterol. medlineplus.govwikipedia.org | Cholesterol | 27-hydroxycholesterol | Mitochondria medlineplus.gov |

| CYP8B1 | 12α-hydroxylation of bile acid precursors, determining the cholic acid to chenodeoxycholic acid ratio. wikipedia.orgmapmygenome.in | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one | Endoplasmic Reticulum wikipedia.org |

Regulatory Mechanisms of Enzymes and Pathways

The intricate network of enzymes involved in bile acid synthesis is subject to complex regulatory mechanisms to ensure cholesterol homeostasis and prevent the accumulation of cytotoxic bile acid intermediates. This regulation occurs primarily at the level of gene transcription and involves a cascade of nuclear receptors and transcription factors.

A key player in this regulation is the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor. nih.govnih.gov When bile acid levels are high, they bind to and activate FXR. nih.gov Activated FXR then induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classic bile acid synthesis pathway. nih.govthemedicalbiochemistrypage.orgjci.org This negative feedback loop is crucial for maintaining a stable bile acid pool size. nih.govpnas.org

The liver X receptor (LXR) is another nuclear receptor that plays a role in cholesterol homeostasis. When cellular cholesterol levels are high, oxysterols (oxidized forms of cholesterol) bind to and activate LXR. Activated LXR then promotes the expression of CYP7A1, thereby increasing the conversion of cholesterol to bile acids for excretion. wikipedia.org

Furthermore, the expression of CYP39A1 is regulated by the nuclear receptor RORα, which can be activated by oxysterol ligands. mdpi.com This suggests a mechanism for coordinating the elimination of brain-derived cholesterol with hepatic bile acid synthesis.

| Enzyme | Primary Regulatory Mechanism | Key Regulators | Effect of Regulator |

|---|---|---|---|

| CYP7A1 | Transcriptional regulation. nih.govnih.gov | FXR/SHP, LXR | Repression by FXR/SHP, Activation by LXR nih.govwikipedia.org |

| CYP8B1 | Transcriptional regulation. jci.org | FXR/SHP | Repression by FXR/SHP jci.org |

| CYP39A1 | Transcriptional regulation. mdpi.com | RORα | Activation by RORα mdpi.com |

| CYP27A1 | Transcriptional regulation. nih.gov | PXR | Induction by PXR in the intestine nih.gov |

Transcriptional and Post-translational Control

The expression and activity of the enzymes responsible for the metabolism of this compound are meticulously regulated at both the transcriptional and post-translational levels. This control is critical for responding to metabolic demands and maintaining cellular homeostasis.

Transcriptional Regulation: The synthesis of bile acids is predominantly controlled at the transcriptional level, with the primary regulatory point being the gene for cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnih.gov While this compound is part of an alternative pathway initiated by a different hydroxylase, the principles of transcriptional control are largely conserved across the enzymes in these pathways.

The key transcriptional regulators include a network of nuclear receptors that sense the intracellular levels of sterols and bile acids. The Farnesoid X Receptor (FXR) acts as a primary sensor for bile acids. nih.gov When activated by bile acids, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), ultimately repressing the transcription of the CYP7A1 gene. nih.gov

Another important enzyme, Cholesterol 25-hydroxylase (CH25H), which produces the oxysterol 25-hydroxycholesterol, is subject to dynamic transcriptional regulation, particularly in response to inflammatory stimuli. nih.gov For instance, its expression is strongly upregulated in macrophages stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This induction is dependent on Toll-like receptor 4 (TLR4) signaling. nih.gov

The regulation of metabolic genes is a multi-layered process. nih.gov Transcription factors such as c-Myc and HIF-1α are known to control the expression of genes related to cholesterol and glucose metabolism. nih.gov While direct regulation of the enzymes metabolizing this compound by these specific factors is less characterized, they represent a fundamental mechanism for metabolic control in cells.

Post-translational Control: Post-translational modifications provide a more rapid mechanism for controlling enzyme activity compared to transcriptional regulation. nih.gov These modifications, including phosphorylation and ubiquitination, can alter an enzyme's catalytic efficiency, stability, or subcellular localization.

Phosphorylation is a well-established mechanism for regulating enzymes in the cholesterol synthesis pathway. nih.gov For example, the activities of 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR) and 7-dehydrocholesterol reductase (DHCR7) are modulated by phosphorylation, which directly impacts the flux through the pathway. nih.gov While specific phosphorylation events controlling the enzymes that metabolize this compound are not extensively detailed in the literature, it is a common regulatory theme for metabolic enzymes.

Furthermore, the stability of metabolic enzymes can be controlled through the ubiquitin-proteasome pathway. The full-length mRNA for CYP7A1 contains sequence motifs that indicate a short half-life, suggesting that post-translational modifications may also be involved in the regulation of its expression. nih.gov

Table 1: Key Enzymes and Regulatory Mechanisms

| Enzyme/Protein | Function in Pathway | Known Regulatory Mechanisms |

| CYP39A1 | 24-hydroxysterol 7α-hydroxylase; catalyzes a key step in the formation of the precursor to this compound. nih.gov | Subject to feedback regulation by bile acids. |

| HSD3B7 | 3β-hydroxy-Δ5-C27-steroid oxidoreductase; acts on 7α-hydroxysteroids in the pathway. nih.gov | Activity is highly specific to substrates containing a 7α-hydroxyl group. nih.gov |

| CYP8B1 | Sterol 12α-hydroxylase; determines the ratio of cholic acid to chenodeoxycholic acid by hydroxylating intermediates. nih.govwikipedia.org | Its activity influences the composition of the final bile acid pool. wikipedia.org |

| CH25H | Cholesterol 25-hydroxylase; involved in a minor alternative pathway and its product, 25-HC, has regulatory roles. researchgate.netnih.gov | Transcriptionally upregulated by inflammatory signals (LPS) via TLR4 signaling. nih.gov |

| FXR | Farnesoid X Receptor; a nuclear receptor that acts as a bile acid sensor. nih.gov | Binds bile acids, leading to downstream transcriptional repression of CYP7A1. nih.gov |

| FGF19 | Fibroblast Growth Factor 19 (human); an intestinal hormone induced by FXR activation. nih.govwikipedia.org | Signals in the liver via FGFR4 to inhibit bile acid synthesis. nih.gov |

Feedback Inhibition and Substrate Availability

The metabolic pathway leading to and from this compound is finely tuned by the principles of feedback inhibition and is inherently dependent on the availability of its specific substrates.

Feedback Inhibition: The primary mechanism for regulating bile acid synthesis is negative feedback inhibition exerted by the final products of the pathway—bile acids themselves. nih.gov This homeostatic mechanism ensures that bile acid production is curtailed when the circulating pool is sufficient. The enterohepatic circulation of bile acids is crucial for this process. nih.govresearchgate.net

This feedback loop is primarily mediated through the nuclear receptor FXR. nih.gov In the intestine, reabsorbed bile acids bind to and activate FXR, which then induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.gov FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. nih.gov This signaling cascade ultimately leads to the repression of CYP7A1 gene transcription, thus shutting down the rate-limiting step of the classic bile acid synthesis pathway. nih.govwikipedia.org An impairment in this negative feedback mechanism, for instance due to defects in FGF19 signaling, can lead to increased bile acid synthesis. wikipedia.org

24-Hydroxycholesterol: The primary substrate for this specific branch of bile acid synthesis is 24-hydroxycholesterol. reactome.org This oxysterol is synthesized almost exclusively in the brain by the enzyme CYP46A1 and is the main form in which cholesterol is transported out of the central nervous system. reactome.orgnih.gov Therefore, the rate of this compound production in the liver is directly linked to the rate of cholesterol turnover and efflux from the brain. reactome.org

Substrate Specificity: The enzymes within the pathway exhibit significant substrate specificity. For example, 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) requires the presence of a 7α-hydroxyl group on its C27-steroid substrate to be active. nih.gov This specificity ensures that only correctly modified intermediates proceed down the synthetic pathway, preventing the accumulation of non-functional byproducts.

Table 2: Summary of Regulatory Controls

| Regulatory Mechanism | Description | Key Molecules Involved |

| Transcriptional Control | Regulation of the amount of enzyme produced by controlling gene expression. | FXR, SHP, LRH-1, HNF4α, TLR4 |

| Post-translational Control | Rapid modification of existing enzyme proteins to alter their activity or stability. | Phosphorylation, Ubiquitination |

| Feedback Inhibition | The end products of the pathway (bile acids) inhibit their own synthesis. | Bile Acids, FXR, FGF19, FGFR4 |

| Substrate Availability | The rate of the pathway is limited by the concentration of its necessary precursors. | 24-Hydroxycholesterol, Cholesterol |

Physiological and Biological Significance of 7alpha,24 Dihydroxycholest 4 En 3 One

Role as a Bile Acid Metabolite

7alpha,24-Dihydroxycholest-4-en-3-one is recognized as a metabolite in the formation of bile acids, which are crucial for the digestion and absorption of fats and fat-soluble vitamins in the gut. ebi.ac.ukhmdb.ca The synthesis of bile acids from cholesterol is a primary mechanism for cholesterol catabolism and elimination from the body. This multi-step process occurs through several pathways, primarily in the liver, but also in other tissues like the brain. researchgate.net

The formation of this compound is part of the "acidic" pathway of bile acid synthesis, which can be initiated by the hydroxylation of the cholesterol side chain. A key precursor is 7α-hydroxycholesterol, which is formed from cholesterol by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org Following this, a series of enzymatic reactions, including oxidation and isomerization, leads to the formation of intermediates like 7α-hydroxy-4-cholesten-3-one. wikipedia.orgnih.gov Subsequent hydroxylation at the C-24 position of the side chain results in this compound. researchgate.netnih.gov This molecule is thus an important stepping stone towards the production of primary bile acids such as cholic acid and chenodeoxycholic acid. wikipedia.orgwikipedia.org

The table below outlines a simplified sequence of key intermediates in the bile acid synthesis pathway, highlighting the position of this compound and related compounds.

| Precursor | Key Enzyme(s) | Product |

| Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-Hydroxycholesterol |

| 7α-Hydroxycholesterol | 3β-hydroxysteroid dehydrogenase | 7α-Hydroxy-4-cholesten-3-one |

| 7α-Hydroxy-4-cholesten-3-one | Side-chain hydroxylases (e.g., CYP46A1) | This compound |

| This compound | Further enzymatic steps | Primary Bile Acids (e.g., Cholic Acid) |

Involvement in Sterol Homeostasis and Transport

The role of this compound in bile acid synthesis directly links it to the maintenance of whole-body sterol homeostasis. The conversion of cholesterol into bile acids represents a major pathway for the excretion of excess cholesterol, thereby preventing its accumulation in tissues, which can have pathological consequences. nih.gov The rate of bile acid synthesis is tightly regulated to match the body's needs for both cholesterol elimination and fat digestion.

The serum concentration of the closely related precursor, 7α-hydroxy-4-cholesten-3-one, is considered a reliable marker for the rate of hepatic bile acid synthesis. wikipedia.orgcaymanchem.com Elevated levels of this marker in the blood are indicative of an upregulated bile acid production rate, often in response to conditions of bile acid malabsorption. wikipedia.org This underscores the importance of these intermediate metabolites in the systemic regulation of cholesterol balance. By being part of this catabolic pathway, this compound contributes to the control of the body's cholesterol pool.

Potential as a Signaling Molecule

Beyond their function in digestion, bile acids and their precursors have emerged as significant signaling molecules that can regulate gene expression by activating nuclear receptors. These receptors are transcription factors that control the expression of genes involved in metabolism, transport, and inflammation.

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a sensor for a wide variety of foreign substances (xenobiotics) and endogenous compounds, including steroids and bile acid intermediates. Upon activation, PXR regulates the expression of genes encoding drug-metabolizing enzymes and transporters, such as those in the Cytochrome P450 family (e.g., CYP3A).

Research has shown that certain intermediates in bile acid synthesis can serve as endogenous ligands for PXR. A pivotal study demonstrated that 7α-hydroxy-4-cholesten-3-one is an efficacious activator of mouse PXR. nih.gov This suggests the existence of a feed-forward regulatory loop where the accumulation of potentially toxic bile acid precursors induces their own metabolism and detoxification via PXR activation. nih.gov However, the study also noted a significant species difference, with these sterols being much less potent activators of human PXR. nih.gov While this compound was not specifically tested, its structural similarity to an identified PXR activator suggests it may possess similar signaling potential.

The following table summarizes the observed activity of related bile acid intermediates on mouse and human PXR from research findings.

| Compound | Mouse PXR Activity | Human PXR Activity |

| 7α-Hydroxy-4-cholesten-3-one | Activator | No significant activation |

| 4-Cholesten-3-one | Activator | No significant activation |

| 5β-Cholestan-3α,7α,12α-triol | Activator | Activator |

The process of cholesterol efflux, the removal of excess cholesterol from cells, is a critical step in preventing the buildup of lipids in tissues such as the arterial wall. nih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govnih.gov ABCA1 facilitates the transfer of cholesterol to lipid-poor apolipoproteins, while ABCG1 promotes efflux to mature high-density lipoprotein (HDL) particles. nih.govnih.gov

The expression of these transporters is regulated by complex signaling networks, including those governed by nuclear receptors. While a direct link between this compound and cholesterol efflux has not been established, a potential indirect mechanism exists through its possible activation of PXR. PXR activation is known to influence other metabolic pathways and can cross-talk with other nuclear receptors that regulate lipid homeostasis. Therefore, if this compound or its metabolites act as signaling molecules through PXR or other receptors, they could potentially modulate the expression of genes like ABCA1 and ABCG1, thereby influencing the rate of cellular cholesterol efflux.

Role in Pathophysiological States

Associations with Inborn Errors of Cholesterol Metabolism

Cerebrotendinous xanthomatosis (CTX) is a rare autosomal recessive disorder caused by mutations in the CYP27A1 gene. rarediseases.org This genetic defect leads to a deficiency of the mitochondrial enzyme sterol 27-hydroxylase, which is crucial for the conversion of cholesterol into the primary bile acid chenodeoxycholic acid. rarediseases.orgohsu.edu The blockage of this pathway results in the accumulation of cholesterol, cholestanol, and specific bile acid precursors. rarediseases.org

In individuals with CTX, the deficiency of sterol 27-hydroxylase causes a significant accumulation of earlier intermediates in the bile acid synthesis pathway. A key precursor, 7α-hydroxy-4-cholesten-3-one, is found at markedly elevated levels in the serum of untreated CTX patients. ohsu.edunih.gov Research has shown that the mean plasma concentration of 7α-hydroxy-4-cholesten-3-one in untreated individuals with CTX can be over 100 times higher than in unaffected subjects. ohsu.eduresearchgate.net This accumulation is a direct consequence of the enzymatic block, which prevents its further metabolism. The buildup of this and other precursors is believed to contribute to the systemic and neurological damage characteristic of the disease, including the formation of xanthomas and progressive neurological dysfunction. rarediseases.orgnih.gov

The dramatic increase of 7α-hydroxy-4-cholesten-3-one in CTX patients makes it a highly sensitive and useful biomarker for both diagnosis and therapeutic monitoring. researchgate.net Its levels respond more rapidly to treatment with chenodeoxycholic acid (CDCA) than other markers like cholestanol. ohsu.edu Studies have documented that treatment with CDCA can reduce the serum levels of 7α-hydroxy-4-cholesten-3-one by more than 80%. nih.gov In one patient, a 91% reduction in this precursor was observed within the first month of treatment, highlighting its utility for monitoring the biochemical response to therapy. ohsu.edu Therefore, quantifying plasma 7α-hydroxy-4-cholesten-3-one is considered an improved method for diagnosing CTX and tracking treatment efficacy. ohsu.eduresearchgate.net

Table 1: Research Findings on 7α-hydroxy-4-cholesten-3-one in Cerebrotendinous Xanthomatosis (CTX)

| Finding | Patient Population | Key Result | Reference |

|---|---|---|---|

| Elevated Plasma Levels | Untreated CTX Patients (n=6) vs. Unaffected Subjects (n=9) | Mean plasma concentration was 107-fold higher in CTX patients. The lowest concentration in affected patients was >10-fold the highest in unaffected subjects. | ohsu.eduresearchgate.net |

| Response to Treatment | CTX Patients Treated with Chenodeoxycholic Acid (CDCA) | Serum levels were reduced by more than 80% with treatment. | nih.gov |

| Rapid Treatment Response | CTX Patient Undergoing CDCA Treatment | A 91% reduction in plasma levels was observed during the first month of treatment, compared to a 59% drop in 5α-cholestanol. | ohsu.edu |

Cerebrotendinous Xanthomatosis (CTX)

Implications in Neurodegenerative Conditions

Dysregulated cholesterol metabolism in the brain is increasingly recognized as a factor in the pathogenesis of several neurodegenerative diseases. frontiersin.orgmdpi.comnih.gov Since cholesterol cannot cross the blood-brain barrier, brain cholesterol homeostasis is maintained through local synthesis, metabolism, and elimination, primarily via conversion to more polar oxysterols. frontiersin.orgnih.gov

Specific cholesterol metabolites, including derivatives of 7alpha,24-Dihydroxycholest-4-en-3-one, have been identified in human cerebrospinal fluid (CSF), suggesting a role in brain cholesterol turnover. Using liquid chromatography-mass spectrometry, the related compound 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid has been confirmed in CSF. nih.govnih.gov In a study of 42 individuals, the mean concentration of this cholestenoic acid was found to be 0.3 ± 0.1 ng/mL. nih.gov

The levels of these metabolites may be altered in certain neurological conditions. For instance, in patients with hereditary spastic paraplegia type 5 (SPG5), a neurodegenerative disorder, CSF concentrations of 7α,24- and 7α,25-dihydroxy acids are reduced. nih.govnih.gov Conversely, in studies of Parkinson's disease, certain oxysterols and cholestenoic acids have been found to be elevated in the CSF, suggesting an upregulation of the acidic pathway of bile acid biosynthesis within the central nervous system. frontiersin.org

The presence of this compound derivatives in the CSF points to their involvement in the complex pathways of brain cholesterol elimination. mdpi.comnih.gov The brain eliminates excess cholesterol by converting it into oxysterols like 24S-hydroxycholesterol via the neuron-specific enzyme CYP46A1. frontiersin.orgnih.gov These oxysterols can then be further metabolized. The identification of downstream metabolites, such as 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid, in CSF suggests that pathways for bile acid synthesis, typically associated with the liver, may also be active in the brain. nih.govnih.gov Alterations in the levels of these metabolites in the CSF of patients with neurodegenerative diseases like Parkinson's disease and SPG5 indicate a potential dysregulation of these brain-specific cholesterol catabolism pathways. frontiersin.orgnih.gov

Table 2: Levels of a this compound Derivative in Human Cerebrospinal Fluid (CSF)

| Compound | Fluid | Condition | Concentration / Finding | Reference |

|---|---|---|---|---|

| 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | CSF | Control Subjects (n=42) | 0.3 ± 0.1 ng/mL | nih.gov |

| 7α,24-dihydroxy acids | CSF | Hereditary Spastic Paraplegia Type 5 (SPG5) | Concentrations are reduced. | nih.govnih.gov |

| 7α-hydroxy-metabolites of the acidic pathway | CSF | Parkinson's Disease | Levels are elevated, suggesting pathway upregulation. | frontiersin.org |

Other Metabolic and Disease Contexts

The involvement of 7α,24-Dihydroxycholest-4-en-3-one in a variety of other metabolic and disease states is an emerging area of scientific inquiry. While direct research on this specific compound is limited, studies on structurally similar oxysterols and bile acid precursors provide significant insights into its potential roles in neurological disorders and other metabolic dysfunctions.

Neurological Disorders

Alterations in the levels of oxysterols, including compounds closely related to 7α,24-Dihydroxycholest-4-en-3-one, have been observed in the cerebrospinal fluid (CSF) of patients with certain neurodegenerative diseases. This suggests a potential link between cholesterol metabolism in the central nervous system and the pathophysiology of these conditions.

One study identified and quantified a related compound, 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid, in human CSF and plasma. The research revealed a significant decrease in the CSF concentrations of this acid in individuals diagnosed with Hereditary Spastic Paraplegia Type 5 (SPG5). swan.ac.uk This finding points to a possible involvement of the CYP7B1 enzyme in its biosynthesis within the brain and a disruption of this pathway in SPG5. swan.ac.uk

Furthermore, research into other neurodegenerative conditions has highlighted changes in the profiles of related cholesterol metabolites. For instance, in patients with Amyotrophic Lateral Sclerosis (ALS), the concentration of 7α,(25R)26-dihydroxycholest-4-en-3-one was found to be elevated in the CSF when compared to control groups. nih.gov This elevation of bile acid precursors in the CSF is thought to be a consequence of cholesterol release resulting from neuronal death or demyelination. nih.gov Similar increases in bile acid precursors in the CSF have also been noted in patients with Multiple Sclerosis, Alzheimer's disease, and Parkinson's disease. nih.gov

These findings collectively suggest that intermediates in the bile acid synthesis pathway, including potentially 7α,24-Dihydroxycholest-4-en-3-one, may serve as biomarkers for neuronal damage and could be implicated in the underlying mechanisms of various neurological disorders.

Table 1: Alterations of Related Oxysterols in Neurological Disorders

| Disease State | Compound | Analyte Source | Observed Change | Reference |

| Hereditary Spastic Paraplegia Type 5 (SPG5) | 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid | Cerebrospinal Fluid (CSF) | Decreased | swan.ac.uk |

| Amyotrophic Lateral Sclerosis (ALS) | 7α,(25R)26-dihydroxycholest-4-en-3-one | Cerebrospinal Fluid (CSF) | Increased | nih.gov |

| Multiple Sclerosis (RRMS) | Bile Acid Precursors | Cerebrospinal Fluid (CSF) | Increased | nih.gov |

| Alzheimer's Disease & Parkinson's Disease | Bile Acid Precursors | Cerebrospinal Fluid (CSF) | Increased | nih.gov |

Inherited Metabolic Disorders

In the context of inherited metabolic diseases, the analysis of bile acid intermediates is crucial for diagnosis and understanding disease mechanisms. In a study of patients with Cerebrotendinous Xanthomatosis (CTX), a rare lipid storage disorder caused by mutations in the CYP27A1 gene, the presence of 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid was still detected. This was an unexpected finding, as CYP27A1 is responsible for a key step in bile acid synthesis. Researchers speculate that other enzymes, such as CYP46A1 and CYP3A4, may have a compensatory role in these patients.

Cancer

The role of specific oxysterols in cancer is a complex and actively researched field. While there is no direct evidence linking 7α,24-Dihydroxycholest-4-en-3-one to cancer, studies on a related compound, cholest-4-en-3-one, have shown that it can decrease the viability of breast cancer cells. nih.govnih.gov This effect is thought to be mediated by altering lipid metabolism dependent on the Liver X Receptor (LXR). nih.govnih.gov Given the structural similarities, the potential role of 7α,24-Dihydroxycholest-4-en-3-one in cancer cell metabolism warrants further investigation.

Advanced Analytical Methodologies for Research on 7alpha,24 Dihydroxycholest 4 En 3 One

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the analysis of oxysterols, including 7alpha,24-Dihydroxycholest-4-en-3-one. This powerful technique offers high sensitivity and selectivity, allowing for the separation and identification of individual oxysterol isomers from complex biological samples. High-resolution mass spectrometry (HRMS) combined with liquid chromatography is particularly effective for the identification and quantification of cholestenoic acids derived from this compound in human cerebrospinal fluid (CSF) and plasma nih.govnih.gov.

Typically, reversed-phase columns, such as a C18, are used for the chromatographic separation of these compounds. The mobile phase often consists of a gradient of an organic solvent like acetonitrile or methanol in water, sometimes with additives like formic acid to improve ionization celerion.com.

To enhance the sensitivity of LC-MS analysis for sterols, a technique known as Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) can be employed. This method is particularly useful for sterols that ionize poorly in their native form. The EADSA procedure involves an initial enzymatic oxidation of a 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen group using cholesterol oxidase researchgate.netresearchgate.net. The resulting 3-oxo-4-ene group, which is already present in this compound, can then be derivatized with a charge-carrying reagent, such as Girard P hydrazine researchgate.netresearchgate.net. This derivatization introduces a permanently charged moiety, significantly improving the ionization efficiency in electrospray ionization mass spectrometry. This approach has been successfully used to identify and quantify related oxysterols and their acidic metabolites in human CSF and plasma nih.gov.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly specific and sensitive detection method used in conjunction with LC for the analysis of this compound and related compounds. In ESI-MS/MS, the analyte is first ionized, and then the precursor ion of interest is selected and fragmented. The resulting product ions are then detected, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. This method allows for the quantification of oxysterols even at very low concentrations in biological fluids researchgate.net. For instance, a derivative of the closely related 7α-hydroxy-4-cholesten-3-one can be quantified by isotope dilution LC-ESI-MS/MS within a short analysis time researchgate.net. The multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometers is particularly powerful for quantitative studies due to its high selectivity and sensitivity mdpi.com.

The table below summarizes typical mass spectrometric transitions for a related compound, 7α-hydroxy-4-cholesten-3-one (C4), which illustrates the principles applied in ESI-MS/MS analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 7α-hydroxy-4-cholesten-3-one (C4) | 401.2 | 177.1 |

| C4-d7 (Internal Standard) | 408.2 | 177.1 |

This data is for a related compound and is illustrative of the technique.

Isotope-Labeling Strategies for Metabolic Tracing

Isotope-labeling is a powerful tool for studying the metabolic pathways involving this compound. By introducing stable isotopes (e.g., deuterium, ¹³C) into precursor molecules, researchers can trace the metabolic fate of these precursors into downstream products. Stable isotope-labeled internal standards are crucial for accurate quantification using isotope dilution mass spectrometry nih.gov. For example, a deuterated version of a similar compound, 7α-hydroxy-4-cholesten-3-one (C4-d7), has been used as an internal standard for its quantification in plasma nih.gov. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. The use of isotope dilution has been shown to establish a strong correlation between plasma levels of 7α-hydroxy-4-cholesten-3-one and the rate of bile acid synthesis nih.gov.

Chromatographic Separation Techniques (e.g., Solid Phase Extraction)

Prior to LC-MS analysis, sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of oxysterols from biological matrices . In a typical SPE procedure for oxysterols, a plasma or serum sample is first subjected to protein precipitation, often with a solvent like acetonitrile celerion.com. The supernatant is then loaded onto an SPE cartridge. The choice of sorbent material in the cartridge is crucial for effective separation. For oxysterols, reversed-phase sorbents like C18 or polymeric sorbents are commonly used celerion.comnih.gov. After loading the sample, the cartridge is washed to remove impurities, and then the oxysterols are eluted with an organic solvent. This process not only cleans up the sample but also concentrates the analytes, improving the sensitivity of the subsequent LC-MS analysis nih.gov.

Quantitative Profiling Approaches for Oxysterol Metabolomes

Quantitative profiling of the entire oxysterol metabolome provides a comprehensive view of the metabolic state of an organism. These approaches aim to measure the concentrations of a wide range of oxysterols simultaneously. This is typically achieved using targeted LC-MS/MS methods, where the instrument is set up to detect and quantify a predefined list of oxysterols mdpi.com. Such targeted panels can include this compound and other key intermediates in cholesterol metabolism and bile acid synthesis metabolon.com. These quantitative profiling methods require careful validation to ensure accuracy, precision, linearity, and specificity nih.gov. By applying these methods to clinical samples, researchers can identify changes in oxysterol profiles that may be associated with various diseases, providing potential biomarkers for diagnosis and prognosis metabolon.com.

The following table presents an example of the quantitative performance for a validated LC-MS/MS method for the related compound 7α-hydroxy-4-cholesten-3-one (C4), demonstrating the precision and accuracy achievable with these approaches.

| Quality Control Level | Concentration (ng/mL) | Accuracy (%) | Precision (CV %) |

| LLOQ | 0.200 | 98.0 | 10.1 |

| Low | 5.90 | 104.5 | 2.1 |

| Mid | 75.0 | 100.1 | 3.9 |

| High | 150 | 99.3 | 3.3 |

This data is for a related compound and is illustrative of the quantitative performance of such methods. celerion.com

Future Directions and Emerging Research Avenues

Elucidating Unidentified Metabolites and Pathways

A primary avenue of future research lies in the comprehensive identification of all metabolites downstream of 7alpha,24-Dihydroxycholest-4-en-3-one and the pathways through which they are formed. Recent advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the detection of novel bile acid intermediates in biological fluids.

One such discovery has been the identification of 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid in human cerebrospinal fluid (CSF) and plasma. nih.gov This finding confirms a metabolic pathway where the C27 steroid side chain of this compound undergoes oxidation to a carboxylic acid. The concentrations of this metabolite have been quantified in control CSF, providing a baseline for further studies. nih.gov

Future investigations will likely focus on:

Comprehensive Metabolite Profiling: Utilizing advanced mass spectrometry techniques to search for other, as-yet-unidentified metabolites of this compound in various tissues and biofluids.

Pathway Mapping in Different Tissues: Investigating the specific metabolic pathways of this compound in extrahepatic tissues, such as the brain, to understand its localized functions.

Stereospecific Analysis: Differentiating and quantifying the various stereoisomers of its metabolites to understand the stereospecificity of the enzymes involved.

Investigation of Novel Enzymatic Activities and Metabolic Routes

While the initial steps in the metabolism of this compound are known, there is a significant opportunity to discover novel enzymatic activities and alternative metabolic routes. The identification of its metabolites in patients with specific genetic disorders has provided crucial clues.

For instance, the presence of 7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid in patients with Cerebrotendinous Xanthomatosis (CTX) , a disease caused by mutations in the CYP27A1 gene, suggests the existence of alternative enzymes capable of C26-carboxylation. Researchers speculate that CYP46A1 and CYP3A4 may possess this carboxylase activity. nih.gov

Furthermore, reduced levels of 7α,24-dihydroxy metabolites in the CSF of patients with Hereditary Spastic Paraplegia Type 5 (SPG5) , linked to mutations in CYP7B1, point to the importance of this enzyme in the cerebral biosynthesis of these compounds. nih.gov

Future research in this area will likely involve:

Enzyme Characterization: In vitro and in vivo studies to confirm the suspected activities of enzymes like CYP46A1 and CYP3A4 in the metabolism of this compound.

Exploring Alternative Pathways: Investigating other potential metabolic transformations, such as further hydroxylation, sulfation, or glucuronidation, that this compound may undergo.

Tissue-Specific Enzymology: Characterizing the enzymatic machinery responsible for its metabolism in different tissues to understand its organ-specific roles.

Deeper Understanding of Signaling Mechanisms and Receptor Interactions

A crucial area for future investigation is the elucidation of the signaling mechanisms and receptor interactions of this compound. As an oxysterol and a bile acid precursor, it is plausible that it or its metabolites act as signaling molecules, potentially through interactions with nuclear receptors that govern metabolic and inflammatory pathways.

The primary candidates for such interactions include the Farnesoid X Receptor (FXR) and the Liver X Receptors (LXR) , which are master regulators of bile acid, cholesterol, and lipid metabolism. While the interaction of other oxysterols and bile acids with these receptors is well-documented, the specific affinity and activity of this compound remain to be determined.

Key research questions to be addressed include:

Receptor Binding Assays: Determining the binding affinity of this compound and its metabolites for FXR, LXR, and other relevant nuclear receptors.

Transcriptional Regulation Studies: Investigating the ability of this compound to modulate the transcriptional activity of these receptors and influence the expression of their target genes.

Signal Transduction Pathways: Exploring its potential involvement in other signaling cascades beyond nuclear receptor activation, such as those involved in inflammation and cellular stress responses.

Exploration of its Role in Undiscovered Pathophysiological Contexts

Potential areas for exploration include:

Neurodegenerative Diseases: The presence of this compound and its metabolites in the CSF suggests a potential role in brain cholesterol homeostasis and, by extension, in neurodegenerative conditions where cholesterol metabolism is implicated. nih.gov

Metabolic Syndrome: Alterations in bile acid profiles are known to be associated with metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Investigating the levels of this compound in individuals with metabolic syndrome could reveal a previously unknown connection. nih.gov

Gastrointestinal and Liver Diseases: As a key intermediate in bile acid synthesis, its role in the pathogenesis of cholestatic liver diseases, inflammatory bowel disease, and other gastrointestinal disorders warrants further investigation.

Development of Advanced Research Models and Methodologies

To address the aforementioned research questions, the development and application of advanced research models and methodologies will be paramount. These tools will enable a more precise and in-depth understanding of the biology of this compound.

Future progress will be driven by:

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of 7α,24-dihydroxycholest-4-en-3-one?

The compound is synthesized via hydroxylation and oxidation steps in bile acid metabolism. Key enzymes include oxysterol 7α-hydroxylase (CYP7B1) and 3β-hydroxy-Δ5-C27-steroid oxidoreductase, which convert precursors like 27-hydroxycholesterol into 7α,27-dihydroxycholesterol and subsequently to 7α,24-dihydroxy-4-cholesten-3-one . Experimental validation often involves radiolabeled substrates, enzyme inhibition assays (e.g., using metyrapone or RU486), and LC-MS/MS to track metabolite profiles .

Q. How can researchers detect and quantify 7α,24-dihydroxycholest-4-en-3-one in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, LOINC method 92758-2 specifies quantification in serum/plasma using molar concentration (SCnc) with a semi-standard non-polar column and electrospray ionization . Predicted LC-MS/MS spectra (e.g., HMDB0060425) show characteristic fragmentation patterns at m/z 416.329 (positive ion mode) .

Q. What is the functional role of 7α,24-dihydroxycholest-4-en-3-one in cholesterol homeostasis?

The compound regulates cholesterol catabolism by suppressing 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity, a key enzyme in cholesterol synthesis. This is demonstrated in normal human fibroblasts, where it downregulates LDL cholesterol uptake and modulates feedback control mechanisms .

Advanced Research Questions

Q. How do contradictory findings about 7α,24-dihydroxycholest-4-en-3-one’s apoptotic effects in different cell models arise?

In thymocytes, 7α-hydroxylation abolishes the pro-apoptotic activity of oxysterols like 25-hydroxycholesterol, suggesting a protective role . However, transformed fibroblasts show reduced apoptotic sensitivity due to deficient 7α-hydroxylase activity, leading to lower metabolite levels . Discrepancies may stem from cell-specific enzyme expression, experimental conditions (e.g., interleukin-1β stimulation), or differences in side-chain modifications.

Q. What methodological approaches resolve structural ambiguities in 7α,24-dihydroxycholest-4-en-3-one derivatives?

Nuclear magnetic resonance (NMR) and X-ray crystallography are critical. For example, stereochemical assignments (e.g., 3α vs. 3β hydroxylation) rely on NOESY correlations and coupling constants. High-resolution mass spectrometry (HRMS) and derivatization (e.g., TBDMS ethers) enhance sensitivity for low-abundance isomers .

Q. How does 7α,24-dihydroxycholest-4-en-3-one interact with nuclear receptors or signaling pathways?

Preliminary evidence suggests it may act as a ligand for liver X receptors (LXRs) or farnesoid X receptor (FXR), modulating gene expression in lipid metabolism. Studies using receptor knockout models or chromatin immunoprecipitation (ChIP) can clarify these interactions .

Data Contradiction and Experimental Design

Q. Why do transformed fibroblasts show reduced responsiveness to 7α,24-dihydroxycholest-4-en-3-one compared to normal cells?

Transformed cells exhibit diminished 7α-hydroxylase and 27-hydroxylase activities, leading to impaired metabolite synthesis. Rescue experiments with exogenous 7α,24-dihydroxy-4-cholesten-3-one restore HMG-CoA reductase suppression, confirming enzyme deficiencies as the primary cause .

Q. What strategies mitigate batch variability in synthesizing 7α,24-dihydroxycholest-4-en-3-one for in vitro studies?

Standardize protocols using recombinant enzymes (e.g., CYP7B1) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification via silica gel chromatography or reverse-phase HPLC ensures ≥95% purity, validated by NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.